

A Comparative Guide to the Kinetic Performance of Grubbs 3rd Generation Catalyst

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Compound of Interest

Compound Name: Grubbs Catalyst 3rd Generation

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For researchers, scientists, and drug development professionals navigating the complex landscape of olefin metathesis catalysts, selecting the optimal catalyst is paramount for achieving desired reaction outcomes efficiently and selectively. This guide provides a comprehensive comparison of the Grubbs 3rd Generation catalyst against other common alternatives, focusing on their kinetic performance in key benchmark reactions. The information presented is supported by experimental data from peer-reviewed literature to aid in informed catalyst selection.

Executive Summary

The Grubbs 3rd Generation catalyst, characterized by the replacement of a phosphine ligand with two labile pyridine ligands, is renowned for its exceptionally fast initiation rates.^[1] This feature is particularly advantageous in Ring-Opening Metathesis Polymerization (ROMP), where it allows for the synthesis of polymers with low polydispersity.^[1] However, its performance relative to other catalysts, such as the workhorse Grubbs 2nd Generation, the robust Hoveyda-Grubbs 2nd Generation, and the highly active Schrock catalysts, is reaction-dependent. This guide will delve into a quantitative comparison of these catalysts in three standard benchmark olefin metathesis reactions: Ring-Closing Metathesis (RCM), Cross-Metathesis (CM), and Ring-Opening Metathesis Polymerization (ROMP).

Catalyst Structures

A brief overview of the catalysts discussed in this guide is presented below.

Catalyst	Structure	Key Features
Grubbs 1st Generation (G-I)	$[\text{RuCl}_2(\text{PCy}_3)_2(=\text{CHPh})]$	The original commercially successful Grubbs catalyst.
Grubbs 2nd Generation (G-II)	$[\text{RuCl}_2(\text{IMes})(\text{PCy}_3)(=\text{CHPh})]$	Higher activity and better functional group tolerance than G-I.
Grubbs 3rd Generation (G-III)	$[(\text{H}_2\text{IMes})(3\text{-Br-py})_2(\text{Cl})_2\text{Ru}=\text{CHPh}]$	Very fast initiation rates, ideal for living ROMP.[1]
Hoveyda-Grubbs 2nd Gen. (HG-II)	$\text{RuCl}_2(=\text{CH-o-OiPrC}_6\text{H}_4)(\text{IMes})$	Increased stability and lower catalyst loadings.
Schrock Catalyst (Mo)	$\text{Mo}(=\text{CHCMe}_2\text{Ph})(\text{N-2,6-i-Pr}_2\text{C}_6\text{H}_3)(\text{OC}(\text{CF}_3)_2)_2$	Very high activity, particularly for sterically hindered and electron-deficient olefins.

Performance in Benchmark Reactions

To provide a standardized comparison, we will evaluate the catalysts based on their performance in the following widely accepted benchmark reactions.

Ring-Closing Metathesis (RCM) of Diethyl Diallylmalonate

This reaction is a standard for assessing the general activity of catalysts in forming a five-membered ring, a common transformation in organic synthesis.

Quantitative Comparison:

Catalyst	Catalyst Loading (mol%)	Time (min)	Conversion (%)	Turnover Number (TON)	Turnover Frequency (TOF) (min ⁻¹)	Reference
Grubbs 3rd Generation	Data not available	Data not available	Data not available	Data not available	Data not available	
Hoveyda-Grubbs II	0.1	4	>98	~980	~245	[2]
Schrock Catalyst	Data not available	Data not available	Data not available	Data not available	Data not available	
syn-HG-II-Ph-Mes	0.1	4	~95	~950	~238	[2]
anti-HG-II-Ph-Mes	0.1	4	~98	~980	~245	[2]

Note: Data for Grubbs 3rd Generation and Schrock catalysts in this specific benchmark reaction under comparable conditions were not readily available in the searched literature. The data for Hoveyda-Grubbs II derivatives with phenyl substituents on the NHC backbone are included for additional comparison.

Cross-Metathesis (CM) of Allylbenzene with cis-1,4-Diacetoxy-2-butene

This reaction is a benchmark for evaluating catalyst activity and selectivity in cross-metathesis, a powerful tool for the synthesis of complex olefins.

Quantitative Comparison:

Catalyst	Catalyst Loading (mol%)	Time (h)	Yield (%)	E/Z Ratio	Reference
Grubbs 3rd Generation	Data not available	Data not available	Data not available	Data not available	
Hoveyda-Grubbs II	5	12	81	85:15	[3][4]
Stewart-Grubbs	5	12	85	83:17	[3][4]
Schrock Catalyst	Data not available	Data not available	Data not available	Data not available	

Note: Direct comparative data for Grubbs 3rd Generation and a representative Schrock catalyst in this specific benchmark reaction were not found in the searched literature. The Stewart-Grubbs catalyst is included as another relevant ruthenium-based catalyst.

Ring-Opening Metathesis Polymerization (ROMP) of 1,5-Cyclooctadiene (COD)

ROMP of low-strain monomers like COD is a good measure of a catalyst's activity and its ability to produce polymers with controlled molecular weights and low polydispersity.

Quantitative Comparison:

While direct side-by-side kinetic data for all catalysts in the ROMP of 1,5-cyclooctadiene is scarce, the literature provides qualitative and some quantitative insights.

- Grubbs 3rd Generation: Known for its extremely fast initiation, which is highly desirable for living ROMP, leading to polymers with narrow molecular weight distributions.[1] Kinetic studies on the ROMP of norbornenyl monomers with Grubbs 3rd Generation have determined the rate-determining step to be the formation of the metallacyclobutane ring.[5]
- Hoveyda-Grubbs II: Has been successfully used for the ROMP of 1,5-cyclooctadiene, particularly in the synthesis of high-purity macrocyclic oligo(cyclooctene)s through

intramolecular backbiting.[6]

- Grubbs 2nd Generation: A study on the bulk ROMP of 1,5-cyclooctadiene using Grubbs 2nd Generation catalyst demonstrated living polymerization characteristics.[7]
- Schrock Catalysts: Generally exhibit very high activity in ROMP, often polymerizing even low-strain monomers rapidly.

A direct quantitative comparison of k_p (rate constant of propagation) for these catalysts with 1,5-cyclooctadiene under identical conditions is not readily available in the surveyed literature.

Experimental Protocols

Detailed methodologies for the benchmark reactions are provided to facilitate replication and further comparative studies.

Protocol 1: Kinetic Analysis of RCM of Diethyl Diallylmalonate by NMR Spectroscopy

Objective: To determine the reaction rate and conversion of the RCM of diethyl diallylmalonate.

Materials:

- Diethyl diallylmalonate
- Olefin metathesis catalyst (e.g., Hoveyda-Grubbs II)
- Anhydrous, degassed solvent (e.g., toluene- d_8 or $CDCl_3$)
- Internal standard (e.g., mesitylene or 1,3,5-trimethoxybenzene)
- NMR tubes and caps
- Inert atmosphere glovebox or Schlenk line

Procedure:

- **Sample Preparation:** Inside a glovebox or under an inert atmosphere, prepare a stock solution of the catalyst in the chosen deuterated solvent. In a separate vial, prepare a solution of diethyl diallylmalonate and the internal standard in the same solvent.
- **Reaction Initiation:** Transfer a known volume of the substrate/internal standard solution to an NMR tube. At time $t=0$, inject a known volume of the catalyst stock solution into the NMR tube, cap it, and shake to mix.
- **NMR Data Acquisition:** Immediately place the NMR tube in a pre-thermostatted NMR spectrometer. Acquire a series of ^1H NMR spectra at regular time intervals. The acquisition parameters should be optimized for quantitative analysis (e.g., sufficient relaxation delay, $d1 > 5 * T_1$).^{[8][9]}
- **Data Analysis:** Integrate the signals of a disappearing proton of the starting material (e.g., one of the terminal vinyl protons) and a non-overlapping signal of the internal standard. The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard. Plot the concentration of the starting material versus time to determine the reaction rate. The conversion can be calculated by comparing the integral of the starting material to its initial integral.

Protocol 2: Monitoring Cross-Metathesis by GC-MS

Objective: To determine the yield and E/Z selectivity of the cross-metathesis product.

Materials:

- Allylbenzene
- cis-1,4-Diacetoxy-2-butene
- Olefin metathesis catalyst
- Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
- Quenching agent (e.g., ethyl vinyl ether)
- Internal standard for GC analysis (e.g., dodecane)

- GC-MS vials
- Reaction vessel (e.g., Schlenk flask)

Procedure:

- **Reaction Setup:** Under an inert atmosphere, dissolve the catalyst in the chosen solvent in the reaction vessel. Add the internal standard, followed by allylbenzene and cis-1,4-diacetoxy-2-butene.
- **Reaction Monitoring:** Stir the reaction mixture at the desired temperature. At specified time points, withdraw aliquots of the reaction mixture using a syringe and immediately quench the reaction by adding the aliquot to a vial containing a small amount of ethyl vinyl ether.^[10]
- **Sample Preparation for GC-MS:** Dilute the quenched aliquot with a suitable solvent (e.g., dichloromethane) to an appropriate concentration for GC-MS analysis.
- **GC-MS Analysis:** Inject the sample into the GC-MS. The gas chromatogram will separate the starting materials, the cross-metathesis products (E and Z isomers), and any homodimerization products. The mass spectrometer will confirm the identity of each peak.
- **Data Analysis:** The yield of the cross-metathesis product can be calculated by comparing the integrated peak area of the product to the peak area of the internal standard, using a pre-determined response factor. The E/Z ratio is determined by the ratio of the integrated peak areas of the two isomers.^[10]

Protocol 3: Kinetic Analysis of ROMP of 1,5-Cyclooctadiene by ¹H NMR

Objective: To determine the rate of polymerization of 1,5-cyclooctadiene.

Materials:

- 1,5-Cyclooctadiene (COD), freshly distilled
- Olefin metathesis catalyst

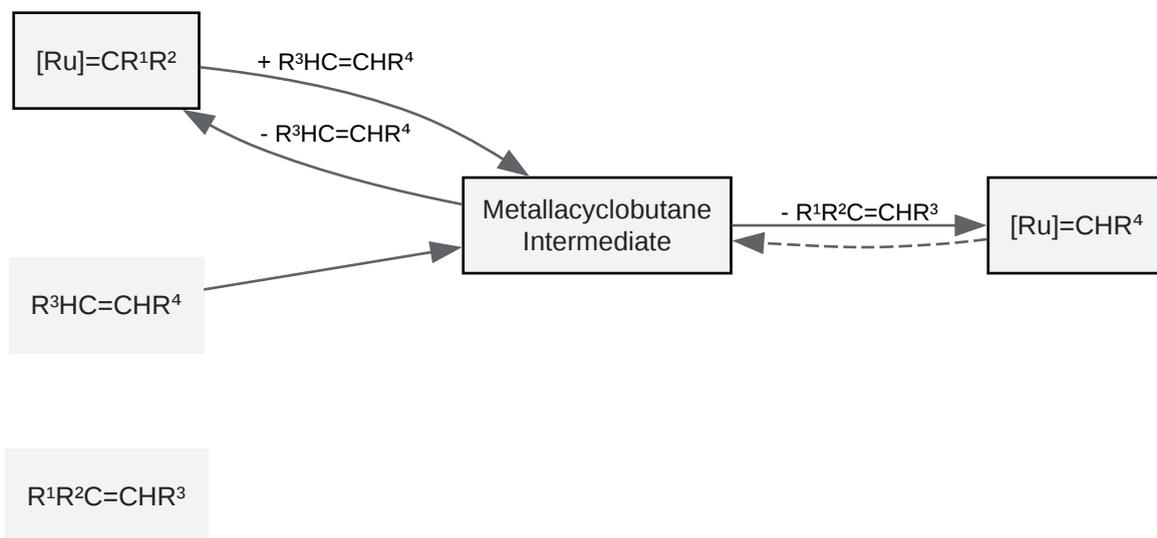
- Anhydrous, degassed deuterated solvent (e.g., CDCl_3 or toluene- d_8)
- Internal standard (e.g., mesitylene)
- NMR tubes and caps
- Inert atmosphere glovebox or Schlenk line

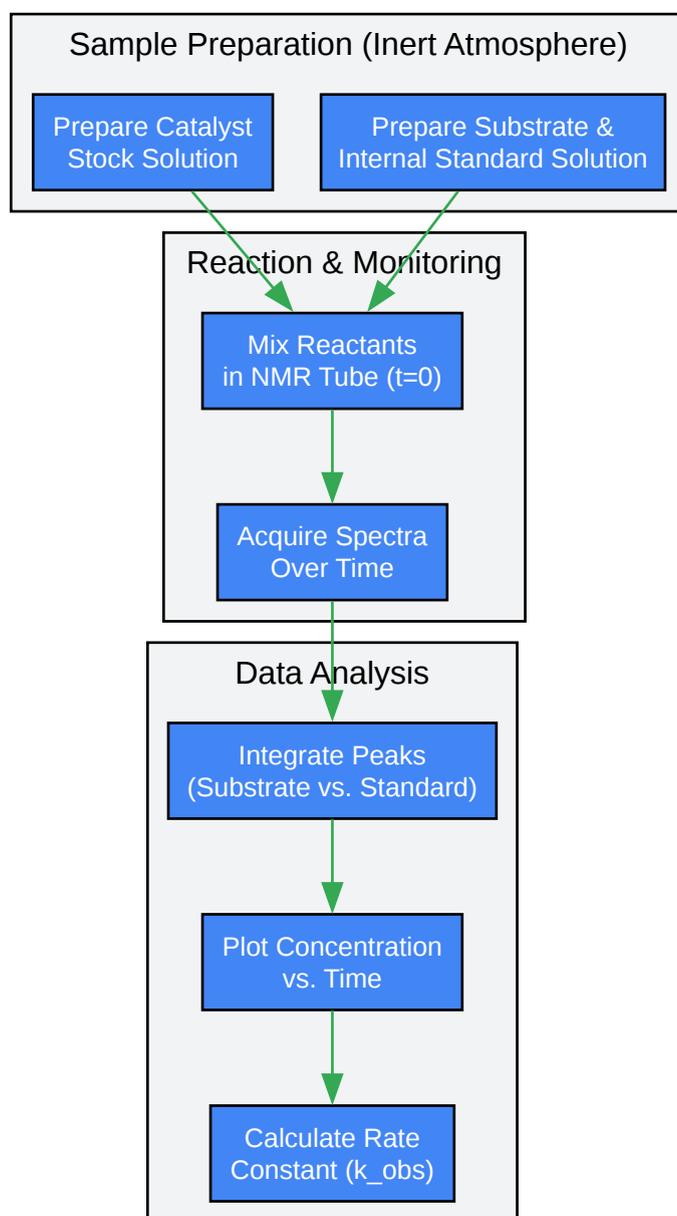
Procedure:

- **Sample Preparation:** In an inert atmosphere, prepare a stock solution of the catalyst in the deuterated solvent. In a separate vial, prepare a solution of 1,5-cyclooctadiene and the internal standard in the same solvent.
- **Reaction Initiation:** Transfer the monomer/internal standard solution to an NMR tube. At time $t=0$, inject the catalyst solution, cap the tube, and shake to mix.
- **NMR Data Acquisition:** Immediately insert the NMR tube into a pre-thermostatted NMR spectrometer. Acquire a series of ^1H NMR spectra over time.
- **Data Analysis:** Monitor the disappearance of the olefinic proton signal of the monomer (COD) relative to the signal of the internal standard. Plot the natural logarithm of the monomer concentration versus time. For a first-order reaction, the slope of this plot will be equal to $-k_{\text{obs}}$, where k_{obs} is the observed rate constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the catalytic cycle of olefin metathesis and a typical experimental workflow for kinetic analysis.





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